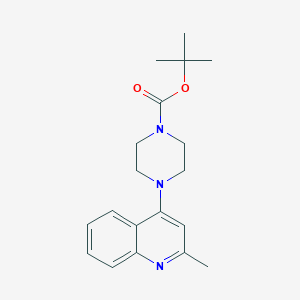
tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions. For example, 2-methylquinoline can be reacted with piperazine in the presence of a suitable base to form the desired product.
Protection of the Piperazine Nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural features.
Biology:
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anticancer and antiviral properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring enhances the compound’s binding affinity to specific protein targets, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate contains a quinoline moiety, the similar compounds listed above have different substituents on the piperazine ring.
- Biological Activity: The presence of the quinoline moiety in this compound imparts unique biological activities, such as DNA intercalation, which are not observed in the other compounds.
- Synthetic Routes: The synthetic routes for these compounds may vary, particularly in the steps involving the introduction of different substituents on the piperazine ring.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H25N3O2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-14-13-17(15-7-5-6-8-16(15)20-14)21-9-11-22(12-10-21)18(23)24-19(2,3)4/h5-8,13H,9-12H2,1-4H3 |
Clé InChI |
SHGVTVJACWPRJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
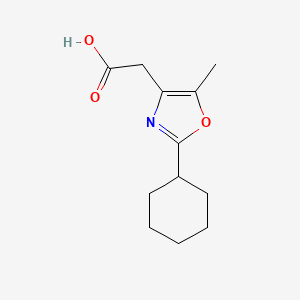
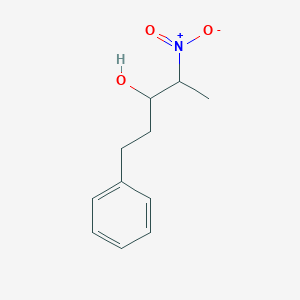
![methyl 1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]triazole-4-carboxylate](/img/structure/B8516584.png)

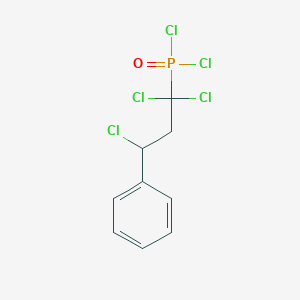
![Ethyl 4-[(7-phenylheptyl)amino]benzoate](/img/structure/B8516601.png)
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)
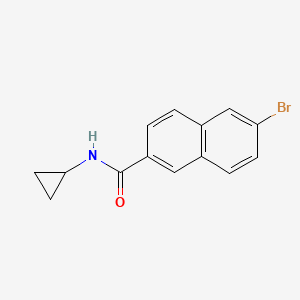
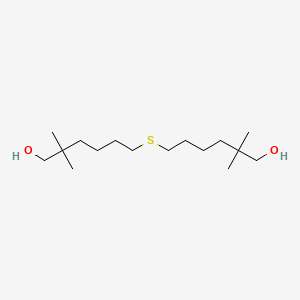

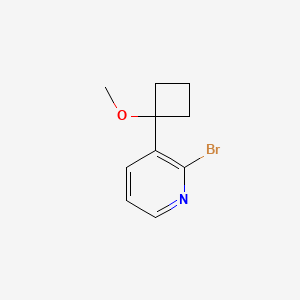
![(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8516640.png)

![2-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8516682.png)
